

Metabolic Pathway and Pharmacokinetic Profile

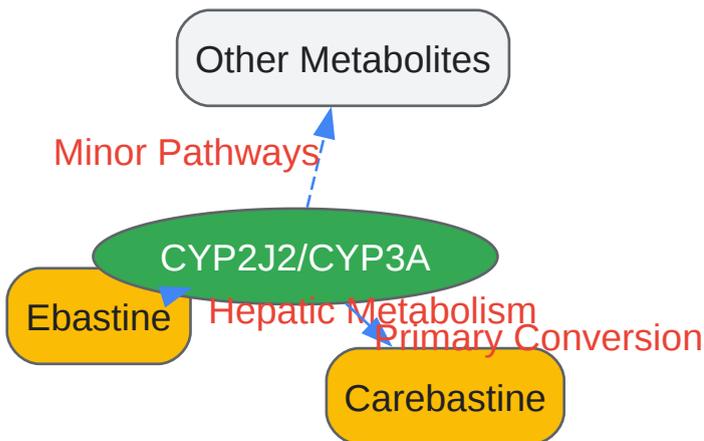
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Compound Focus: Carebastine-d5

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After oral administration, ebastine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver [1]. The primary metabolic pathway involves oxidative transformations catalyzed by cytochrome P450 enzymes [2].



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Diagram 1: The primary metabolic pathway of Ebastine to its active metabolite, Carebastine.

The table below summarizes the key pharmacokinetic parameters of carebastine [3] [1]:

Parameter	Value for Carebastine
Active Metabolite of	Ebastine [4] [1]
Elimination Half-life	15 to 19 hours [1]

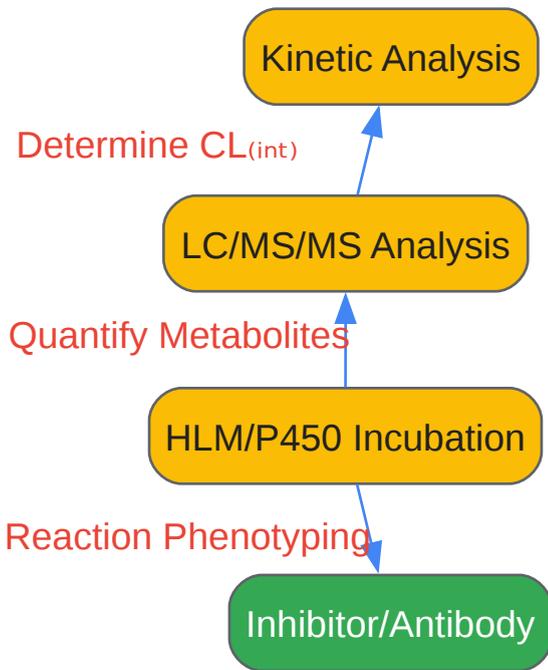
Parameter	Value for Carebastine
Protein Binding	>95% [1]
Primary Elimination Route	Urine (as carebastine) [4]
Time to Steady-State	~4 days [4]

Experimental Characterization of Metabolism

A detailed *in vitro* study using human liver microsomes (HLMs) and expressed cytochrome P450 enzymes characterized the metabolism of ebastine, hydroxyebastine, and carebastine [2].

Methodology

- **Materials:** Ebastine, desalkylebastine, hydroxyebastine, and carebastine standards; human liver microsomes; cDNA-expressed human P450 enzymes; chemical P450 inhibitors [2].
- **Incubation Conditions:** Ebastine and metabolites were incubated with NADPH-fortified HLMs or specific P450 enzymes. Reactions were stopped with acetonitrile [2].
- **Analysis:** Metabolite formation was quantified using **liquid chromatography-tandem mass spectrometry (LC/MS/MS)** [2].
- **Reaction Phenotyping:** Chemical inhibitors and antibodies against specific P450s were used. Experimental data for intrinsic clearance (CL_{int}) were determined [2].



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Diagram 2: Key experimental workflow for characterizing Ebastine metabolism.

Key Findings on Metabolic Enzymes

The study demonstrated that **CYP2J2** and **CYP3A** are the principal enzymes responsible for the primary metabolism of ebastine and its subsequent conversion to carebastine [2].

Enzyme	Role in Ebastine/Carebastine Metabolism
CYP2J2	Major enzyme for primary oxidative hydroxylation of ebastine [2].
CYP3A	Major enzyme for dealkylation and secondary metabolism to carebastine [2].
Other CYP enzymes	Played minimal roles in the metabolism of ebastine and carebastine [2].

Clinical and Research Implications

- **Drug-Drug Interactions:** Since CYP3A4 is a major metabolic pathway, co-administration of ebastine with strong CYP3A4 inhibitors requires caution. Ketoconazole and erythromycin are known to increase carebastine plasma levels [4] [1].
- **Formulation and Safety:** Ebastine is available in various forms. Its safety profile is favorable, with low penetration of the blood-brain barrier, minimizing sedative effects [4] [1].
- **Use in Special Populations:** Preliminary evidence suggests that the amounts of ebastine and carebastine excreted in breast milk are small and unlikely to affect a breastfed infant [5].

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